Home > Products > Screening Compounds P111790 > Glutamate carboxypeptidase 2 (178-186)
Glutamate carboxypeptidase 2 (178-186) -

Glutamate carboxypeptidase 2 (178-186)

Catalog Number: EVT-243679
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glutamate carboxypeptidase 2
Overview

Glutamate carboxypeptidase 2, also known as glutamate carboxypeptidase II, is an enzyme that plays a critical role in the metabolism of glutamate and folate. It is primarily expressed in the brain and prostate, where it is involved in modulating excitatory neurotransmission and facilitating the uptake of dietary folates. This enzyme has been identified as a significant target in drug development for various conditions, including prostate cancer and neurological disorders.

Source

Glutamate carboxypeptidase 2 is encoded by the FOLH1 gene in humans, which is located on chromosome 11. The protein consists of 750 amino acids and has a molecular weight of approximately 84,330 Da. It is classified as a membrane protein due to its transmembrane domain and is predominantly found in the cell membrane of neurons and prostate epithelial cells .

Classification

This enzyme belongs to the M28 peptidase family and exhibits carboxypeptidase activity. It hydrolyzes substrates that contain L-glutamate at their C-terminal end. Additionally, it has been associated with folate metabolism due to its ability to hydrolyze polyglutamylated folates into monoglutamylated forms, which are more readily absorbed by the intestine .

Synthesis Analysis

Methods

The synthesis of glutamate carboxypeptidase 2 can be achieved through recombinant DNA technology, where the FOLH1 gene is cloned into an expression vector. This vector can then be introduced into host cells (such as Escherichia coli or mammalian cells) for protein expression. The enzyme can be purified using affinity chromatography techniques that exploit its unique binding properties.

Technical Details

The purification process typically involves:

  1. Cell Lysis: Breaking open the host cells to release the expressed protein.
  2. Affinity Chromatography: Using specific ligands that bind to glutamate carboxypeptidase 2 for selective purification.
  3. Dialysis: Removing any unbound ligands and salts from the purified protein solution.

Quantitative assays are performed to assess enzyme activity post-purification, ensuring that the synthesized enzyme retains its functional properties.

Molecular Structure Analysis

Structure

The crystal structure of glutamate carboxypeptidase 2 reveals a homodimeric arrangement with three distinct domains:

The enzyme contains a dinuclear zinc center essential for its catalytic activity . The active site architecture allows for efficient hydrolysis of substrates like N-acetylaspartylglutamate.

Data

Key structural data includes:

  • Molecular Weight: Approximately 84,330 Da.
  • Number of Residues: 750.
  • Theoretical Isoelectric Point: 6.97 .
Chemical Reactions Analysis

Reactions

Glutamate carboxypeptidase 2 catalyzes the hydrolysis of peptide bonds at the C-terminal end of glutamate-containing peptides. The primary reaction involves converting polyglutamates to monoglutamates, which facilitates their absorption in the intestine.

Technical Details

The mechanism involves:

  1. Substrate Binding: Substrates bind to the active site where zinc ions play a crucial role.
  2. Catalytic Hydrolysis: Water molecules are activated by zinc ions to facilitate peptide bond cleavage.
  3. Product Release: The resulting monoglutamate is released from the active site .
Mechanism of Action

The mechanism of action for glutamate carboxypeptidase 2 involves several steps:

  1. Substrate Recognition: The enzyme recognizes specific amino acid sequences at its active site.
  2. Zinc Coordination: Zinc ions coordinate with water molecules, enhancing their nucleophilicity.
  3. Peptide Bond Cleavage: The activated water molecule attacks the carbonyl carbon of the peptide bond, leading to hydrolysis.
  4. Release of Products: The resulting products are released from the enzyme, allowing it to catalyze further reactions .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Glycoprotein (due to glycosylation).
  • Solubility: Soluble in aqueous buffers typically used for protein studies.

Chemical Properties

  • Enzymatic Activity: Exhibits significant activity under physiological pH (around pH 7) and temperature conditions (37°C).
  • Stability: Stability can be affected by metal ion concentrations and inhibitors; optimal conditions must be maintained for activity .
Applications

Glutamate carboxypeptidase 2 has several scientific applications:

  • Drug Development: Targeted for developing inhibitors that can treat prostate cancer and neurological disorders by modulating glutamate levels in synaptic transmission.
  • Biomarker Identification: Its expression levels serve as biomarkers for certain diseases, including prostate cancer.
  • Folate Metabolism Studies: Important in research related to dietary folate absorption and associated health implications such as neural tube defects and cardiovascular diseases .
Structural and Functional Characterization of Glutamate Carboxypeptidase 2 (178-186)

Domain Localization and Epitope Mapping

Structural Position Within the GCPII/PSMA Protein Architecture

Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA) or folate hydrolase 1 (FOLH1), is a 750-amino acid type II transmembrane glycoprotein with a tripartite domain organization. The peptide fragment spanning residues 178-186 (NYARTEDFF) resides within the apical domain (domain II, residues 117-351), a structurally distinct region bridging the protease and C-terminal domains [1] [7]. This placement situates the epitope on the solvent-exposed surface of the extracellular portion of GCPII, distal from the catalytic zinc-containing active site located in the protease domain (residues 57-116 and 352-590) [7] [9]. The apical domain contributes significantly to shaping the deep substrate-binding funnel and facilitates interactions crucial for substrate recognition and binding, although it does not directly participate in catalytic hydrolysis [1] [7].

Crystallographic studies reveal that the apical domain features a central (3+4)-stranded β-sandwich flanked by α-helices [7]. Residues 178-186 form part of a loop region connecting secondary structural elements within this domain. Its surface accessibility is critical for its biological function as an antigenic site. Furthermore, the GCPII molecule functions as a homodimer, and the 178-186 epitope's position within the apical domain places it strategically for potential involvement in dimer stabilization or intermolecular interactions, though direct structural data confirming this role is limited [6] [7].

Table 1: Structural Context of GCPII Epitope 178-186 (NYARTEDFF)

FeatureDetailSignificanceSource Domain
Full Protein Length750 amino acidsContext for epitope position-
Epitope LocationResidues 178-186Specific sequence segment studiedApical Domain (117-351)
Domain PositionWithin Apical Domain (residues 117-351)Distal to catalytic site; surface exposedApical Domain
Catalytic DomainResidues 57-116, 352-590Contains binuclear zinc active siteProtease Domain
Key Structural RoleContributes to substrate binding funnelInfluences ligand access without direct catalysisApical Domain
Oligomerization StateHomodimerEpitope position may influence dimer contactsFull Extracellular Portion
PDB Reference4OC5 (Resolution 1.70 Å)Validates surface accessibility of the region [9]

Role of the 178-186 Epitope in Antigenic Determinant Formation

The NYARTEDFF peptide (178-186) constitutes a well-defined human leukocyte antigen (HLA) class I-restricted epitope [3]. Its prominence as an antigenic determinant stems from several intrinsic structural and physicochemical properties:

  • Surface Accessibility: Positioned on the extracellular face of the apical domain, the epitope is readily available for interaction with components of the immune system, particularly T-cell receptors (TCRs) [3] [6].
  • Amino Acid Composition: The sequence features a mix of hydrophilic (Asn178, Arg181, Glu183, Asp184), aromatic (Tyr179, Phe185, Phe186), and small aliphatic (Ala180, Thr182) residues. This combination is favorable for MHC class I binding and TCR recognition. The presence of aromatic residues (Tyr, Phe) may facilitate hydrophobic interactions within the MHC binding groove [3].
  • Proximity to Conformational Features: The epitope lies near a conspicuous polyproline type-II helix (residues 146-149, PPPH) within the apical domain [7]. Such rigid structural motifs can influence the presentation and conformation of adjacent peptide segments, potentially stabilizing the NYARTEDFF epitope in a conformation optimal for immune recognition.
  • Differential Expression Context: GCPII is markedly overexpressed (8-12 fold) in prostate cancer, particularly in advanced, metastatic, and androgen-independent disease [1] [6]. This overexpression leads to increased presentation of the NYARTEDFF epitope on cancer cell surfaces via MHC class I molecules, marking malignant cells for recognition by cytotoxic T lymphocytes (CTLs) [3].

The immunogenic potential of NYARTEDFF is exploited in cancer immunotherapy research, particularly for prostate cancer and melanoma. It serves as a tool for stimulating and monitoring antigen-specific T-cell responses in assays like ELISPOT, intracellular cytokine staining (ICS), cytotoxicity assays, and T-cell proliferation assays [3]. Its identification allows for the development of targeted immunotherapies, including peptide vaccines and adoptive T-cell therapies, designed to enhance CTL-mediated killing of GCPII/PSMA-expressing tumor cells.

Table 2: Antigenic Properties of GCPII Epitope NYARTEDFF (178-186)

PropertyCharacteristicFunctional Implication
Epitope SequenceH-NYARTEDFF-OHCore sequence recognized by T-cell receptors
MHC RestrictionHLA Class IPresented to CD8+ Cytotoxic T Lymphocytes (CTLs)
Key ResiduesTyr179, Arg181, Phe185, Phe186Potential anchor residues for MHC binding; TCR contacts
Adjacent MotifPolyproline Helix (PPPH, residues 146-149)May stabilize epitope conformation for immune recognition
Cancer RelevanceHighly overexpressed in prostate cancerTarget for immunotherapy in metastatic prostate cancer & melanoma
Immunoassay UtilityELISPOT, ICS, Cytotoxicity, ProliferationValidated tool for detecting antigen-specific T-cell responses [3]
Therapeutic ContextPeptide vaccines, Adoptive T-cell therapyBasis for developing targeted immunotherapies

Conformational Dynamics and Post-Translational Modifications

While crystallographic snapshots provide high-resolution static structures, the NYARTEDFF epitope exists within a dynamic protein environment. The apical domain, and consequently the 178-186 segment, likely exhibits conformational flexibility related to GCPII's functional cycle, including substrate binding and product release [7]. These dynamics could influence epitope presentation and recognition by TCRs.

Regarding post-translational modifications (PTMs):

  • Glycosylation: GCPII is heavily N-glycosylated (up to 10 predicted sites), with glycosylation accounting for approximately 25% of its molecular weight and being essential for enzymatic activity, stability, apical sorting, and association with lipid rafts [1] [6] [8]. Crucially, no N-glycosylation consensus sequences (Asn-X-Ser/Thr) are present within the 178-186 sequence itself. However, glycosylation at nearby sites (e.g., Asn76, Asn121, Asn195, Asn476, Asn638) within the extracellular domains could indirectly influence the local structural environment or accessibility of the NYARTEDFF epitope [1] [8]. Potential O-glycosylation (e.g., at Thr182) cannot be entirely ruled out based on sequence alone, but experimental confirmation is lacking. Glycosylation near the epitope might sterically hinder or alter TCR binding.
  • Phosphorylation: Computational prediction tools suggest potential phosphorylation sites within GCPII, although experimental validation specifically for the 178-186 region is absent. Residues like Thr182 could theoretically be modified. Phosphorylation could dramatically alter the electrostatic properties and conformation of the epitope, potentially modulating its immunogenicity [4].
  • Other Modifications: No evidence from the available literature suggests common PTMs like acetylation, methylation, or ubiquitination occur within this specific peptide fragment in physiological contexts. Its role is primarily structural and antigenic rather than directly involved in signaling or turnover.

The lack of PTMs directly within the NYARTEDFF core sequence (178-186) is advantageous for its use as a defined antigenic peptide in research and immunotherapy development. Synthetic peptides (H-NYARTEDFF-OH) used in T-cell assays are unmodified, ensuring consistent and reproducible recognition by T-cell receptors without confounding variables introduced by epitope glycosylation or phosphorylation [3]. However, the in vivo presentation of the native epitope might be subtly influenced by PTMs on adjacent residues or by the overall glycosylation state of GCPII, which can vary between tissues (prostate, kidney, nervous system) and pathological states (benign vs. malignant prostate tissue) [1] [8].

Properties

Product Name

Glutamate carboxypeptidase 2 (178-186)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.